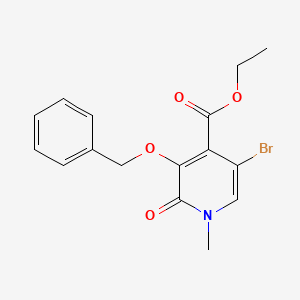![molecular formula C8H7ClN2 B13335906 7-Chloro-3-methylimidazo[1,5-a]pyridine](/img/structure/B13335906.png)
7-Chloro-3-methylimidazo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-methylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The unique structure of this compound makes it a valuable scaffold for the development of various pharmaceuticals and functional materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methylimidazo[1,5-a]pyridine typically involves the condensation of 2-chloropyridine with an appropriate imidazole derivative. Common synthetic strategies include:
Condensation Reactions: These reactions often use catalysts such as iodine or transition metals to facilitate the formation of the imidazo[1,5-a]pyridine ring.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method uses oxidizing agents to couple the starting materials and form the imidazo[1,5-a]pyridine scaffold.
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Batch Processing: Traditional batch processing methods are also used, particularly for smaller-scale production.
化学反応の分析
Types of Reactions: 7-Chloro-3-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Substitution: Halogen substitution reactions can be carried out using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives of the imidazo[1,5-a]pyridine scaffold.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Substituted imidazo[1,5-a]pyridine derivatives with various functional groups.
科学的研究の応用
7-Chloro-3-methylimidazo[1,5-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of functional materials, such as optoelectronic devices and sensors.
作用機序
The mechanism of action of 7-Chloro-3-methylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity and disrupt metabolic pathways.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways and cellular responses.
Induce Apoptosis: In cancer cells, it can trigger apoptosis through the activation of pro-apoptotic pathways.
類似化合物との比較
7-Chloro-3-methylimidazo[1,5-a]pyridine can be compared with other imidazopyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-3-carboxamides: Exhibits significant activity against multidrug-resistant tuberculosis.
Imidazo[4,5-b]pyridine: Recognized for its potential in material science and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC名 |
7-chloro-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-6-10-5-8-4-7(9)2-3-11(6)8/h2-5H,1H3 |
InChIキー |
ZEQWKAQWFCBNBF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C2N1C=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


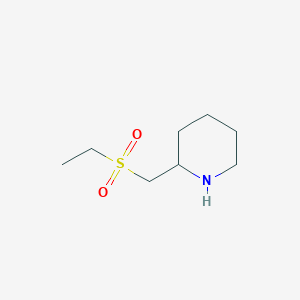
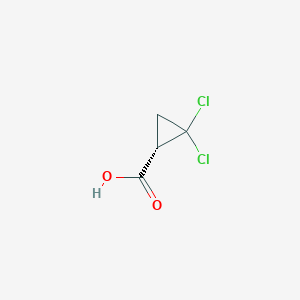
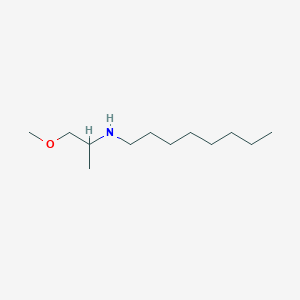
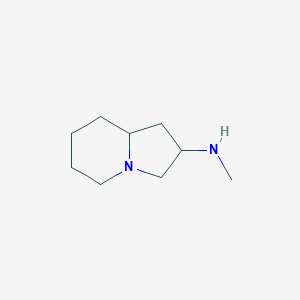
![tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13335841.png)
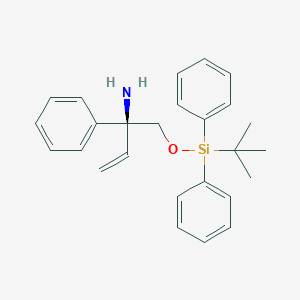
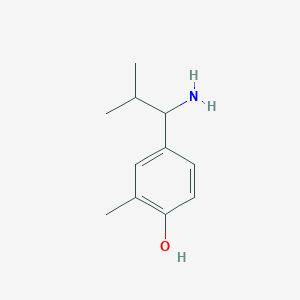
![8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B13335884.png)

![4-[(2-Bromocyclohexyl)oxy]oxane](/img/structure/B13335901.png)
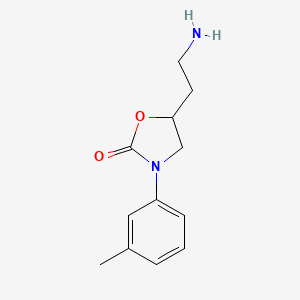
![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13335917.png)
